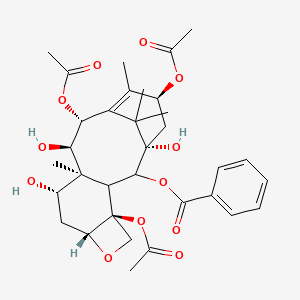
13-Acetyl-9-dihydrobaccatin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Acetyl-9-dihydrobaccatin III is a taxane compound primarily found in the needles of the Canadian yew tree, Taxus canadensis . It serves as a crucial intermediate in the synthesis of important chemotherapeutic agents such as taxol and taxotere . The compound has a molecular formula of C33H42O12 and a molecular weight of 630.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Acetyl-9-dihydrobaccatin III involves several steps. One common method starts with the extraction of taxanes from the needles of Taxus canadensis. The extracted taxanes are then subjected to acetylation reactions to introduce the acetyl group at the 13th position .
Industrial Production Methods: Industrial production often involves the use of large-scale extraction and purification techniques. The process typically includes the following steps:
Extraction: Taxanes are extracted from the needles of Taxus canadensis using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Acetylation: The purified compound undergoes acetylation to introduce the acetyl group at the 13th position.
Chemical Reactions Analysis
Types of Reactions: 13-Acetyl-9-dihydrobaccatin III undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
13-Acetyl-9-dihydrobaccatin III has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 13-Acetyl-9-dihydrobaccatin III involves its role as a precursor to taxol. Taxol stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division. This action is crucial in cancer treatment as it prevents the proliferation of cancer cells . The molecular targets include tubulin, a protein that forms microtubules .
Comparison with Similar Compounds
- 9-Dihydro-13-acetylbaccatin III
- 7,9-Dideacetylbaccatin VI
- 10-Deacetylbaccatin III
Comparison: 13-Acetyl-9-dihydrobaccatin III is unique due to its specific acetylation at the 13th position, which makes it a valuable intermediate for synthesizing taxol and taxotere. Other similar compounds, like 10-Deacetylbaccatin III, lack this specific acetyl group, making them less suitable for direct conversion to taxol .
Properties
Molecular Formula |
C33H42O12 |
|---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,11R,12R,15S)-4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26?,27-,28-,31+,32-,33+/m0/s1 |
InChI Key |
WPPPFZJNKLMYBW-KLFVOTOESA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


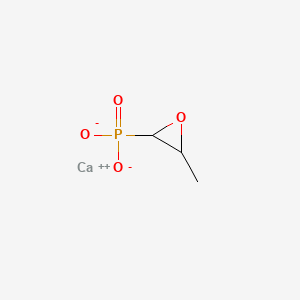
![2,5-dihydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762078.png)
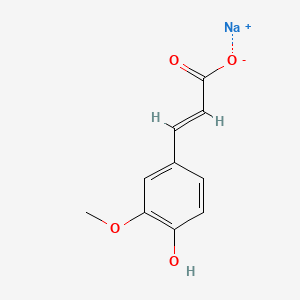
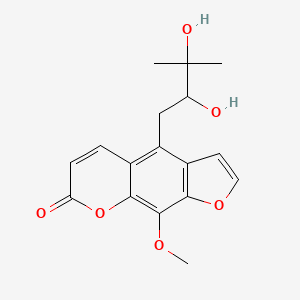
![2,5-Cyclohexadien-1-one, 2,4-di-beta-D-glucopyranosyl-3,4,5-trihydroxy-6-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-](/img/structure/B10762094.png)
![7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B10762102.png)
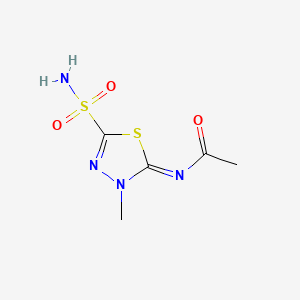
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10762112.png)
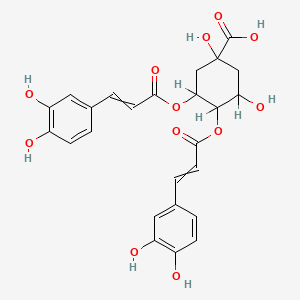
![(4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B10762131.png)
![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B10762139.png)
![(6Z)-2,5-dihydroxy-6-[(Z)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762140.png)
![(2R)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B10762169.png)
![2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium](/img/structure/B10762184.png)
